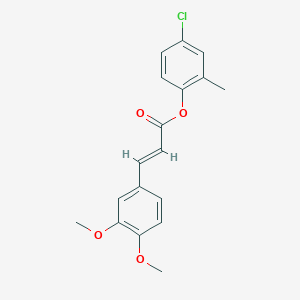

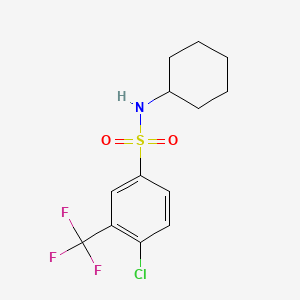

![molecular formula C12H12N2O3S2 B5536953 N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves a multistep process. Initially, benzenesulfonyl chloride is reacted with 1-aminopiperidine under pH control in aqueous media, followed by substitution with various electrophiles to yield a series of N-substituted acetamides (Khalid et al., 2014).

Molecular Structure Analysis

Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have revealed insights into their molecular structure through FAB mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments indicated the formation of intra- and intermolecular hydrogen bonds, with molecular structures confirmed by X-ray crystallography and NBO studies (Romero & Margarita, 2008).

Chemical Reactions and Properties

The compound N-[4-(ethylsulfamoyl)phenyl]acetamide has been evaluated for its interactions with polar liquids, revealing details about its structural parameters, electron behavior, and molecular docking analysis. This research offers insights into the compound's reactivity and potential biological interactions (Bharathy et al., 2021).

Physical Properties Analysis

Crystallographic studies on related compounds, such as N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide derivatives, have detailed their three-dimensional arrangements. These analyses highlight the V-shaped molecular structure and various intermolecular interactions, such as hydrogen bonds and π-interactions, contributing to their physical properties (Boechat et al., 2011).

Chemical Properties Analysis

The chemical behavior and interactions of similar compounds, including their hydrogen bonding capabilities and electronic structures, have been studied extensively. For example, the investigation of cleavable amide bonds under mild acidic conditions offers valuable information on the chemical stability and reactivity of these compounds (Bollu & Sharma, 2019).

科学的研究の応用

Application in pH Imaging

The compound's utility extends to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy, as demonstrated by Flavell et al. (2015). They employed N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a similar sulfonamide, to achieve rapid pH measurements. This application underscores the broader relevance of sulfonamides in advanced diagnostic techniques.

Antimalarial and Antiviral Research

Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial properties, also examining their potential against COVID-19. Their study found significant antimalarial activity and suggested the potential for these compounds in treating emerging viral infections, indicating a versatile application in pharmaceutical research.

Electronic and Biological Interactions

Bharathy et al. (2021) focused on the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, investigating its structural and electron behavior. Their research contributes to understanding the molecular basis of the compound's interactions, which is crucial for designing more effective drugs.

Carbonic Anhydrase Inhibition

Research by Carta et al. (2017) on thiazolylsulfonamides related to N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide revealed their potential as inhibitors of human carbonic anhydrase. This enzyme is involved in various pathologies, suggesting these compounds' importance in developing new treatments for diseases like cancer and obesity.

For detailed insights, please refer to the following sources:

- Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety (Darwish et al., 2014)

- Application of Good's buffers to pH imaging using hyperpolarized (13)C MRI (Flavell et al., 2015)

- Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study (Fahim & Ismael, 2021)

- Evaluation of electronic and biological interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and some polar liquids (IEFPCM solvation model) with Fukui function and molecular docking analysis (Bharathy et al., 2021)

- Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action (Carta et al., 2017)

特性

IUPAC Name |

N-(4-sulfamoylphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c13-19(16,17)11-5-3-9(4-6-11)14-12(15)8-10-2-1-7-18-10/h1-7H,8H2,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWXOBLMDBJRLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)